molecular formula C6H9N3O2S B13980665 N,N-dimethylpyrazine-2-sulfonamide

N,N-dimethylpyrazine-2-sulfonamide

Cat. No.: B13980665
M. Wt: 187.22 g/mol
InChI Key: USFQJYCNQASEAY-UHFFFAOYSA-N
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Description

N,N-dimethylpyrazine-2-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylpyrazine-2-sulfonamide typically involves the reaction of pyrazine-2-sulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethylpyrazine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N,N-dimethylpyrazine-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethylpyrazine-2-sulfonamide involves its interaction with biological molecules. In the case of its antibacterial properties, the compound inhibits the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. This inhibition prevents the bacteria from synthesizing DNA, RNA, and proteins, ultimately leading to their death.

Comparison with Similar Compounds

    Sulfamethazine: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Sulfanilamide: A simple sulfonamide used as an antibacterial agent.

Comparison: N,N-dimethylpyrazine-2-sulfonamide is unique due to its specific structure, which may confer different reactivity and biological activity compared to other sulfonamides. Its dimethyl substitution on the pyrazine ring can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

N,N-dimethylpyrazine-2-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-9(2)12(10,11)6-5-7-3-4-8-6/h3-5H,1-2H3

InChI Key

USFQJYCNQASEAY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=NC=CN=C1

Origin of Product

United States

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